molecular formula C12H14N2O3 B2406881 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione CAS No. 1225603-37-1

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2406881
CAS No.: 1225603-37-1
M. Wt: 234.255
InChI Key: HTEFKSXFXAEVHZ-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine-2,4-diones, which are cyclic urea derivatives This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione core

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through different reactions.

    Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines in preliminary studies.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. .

Mechanism of Action

Target of Action

The primary targets of 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione are currently unknown. This compound is structurally similar to certain boronic acids, such as 4-Methoxy-3-methylphenylboronic acid , which are known to interact with various enzymes and receptors in the body.

Biochemical Pathways

Without specific studies on this compound, it’s challenging to summarize the biochemical pathways it affects. For instance, certain boronic acids have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors . This suggests that this compound could potentially affect steroid hormone biosynthesis or metabolism, but this is purely speculative.

Result of Action

Related compounds have been shown to inhibit cancer cell metastasis . This suggests that this compound could potentially have similar effects, but this is purely speculative.

Safety and Hazards

The compound “4-Methoxy-3-methylphenylboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The discovery of a new WSB1 degrader provides a unique solution for the treatment of cancer metastasis . Further validation using in vitro and in vivo experiments could certainly enable this molecule to be used as a therapeutic drug in managing β-thalassemia disease .

Preparation Methods

The synthesis of 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione involves several steps. One common synthetic route includes the reaction of 4-methoxy-3-methylbenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired imidazolidine-2,4-dione compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent, such as ethanol, for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding carboxylic acid derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may result in the reduction of the imidazolidine ring, forming a dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

Comparison with Similar Compounds

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-6-8(4-5-9(7)17-3)12(2)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFKSXFXAEVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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